3-(4-Chlorobenzyl)-4-imino-3,4-dihydroquinazoline-2-thiol
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Overview
Description
3-(4-Chlorobenzyl)-4-imino-3,4-dihydroquinazoline-2-thiol is a heterocyclic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)-4-imino-3,4-dihydroquinazoline-2-thiol typically involves the reaction of 4-chlorobenzyl chloride with 2-mercaptoquinazolin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzyl)-4-imino-3,4-dihydroquinazoline-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imino group can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the chlorobenzyl group under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzyl)-4-imino-3,4-dihydroquinazoline-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: A precursor in the synthesis of 3-(4-Chlorobenzyl)-4-imino-3,4-dihydroquinazoline-2-thiol.
Quinazoline derivatives: Compounds with similar core structures but different substituents, which may exhibit different biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and development .
Properties
Molecular Formula |
C15H12ClN3S |
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Molecular Weight |
301.8 g/mol |
IUPAC Name |
4-amino-3-[(4-chlorophenyl)methyl]quinazoline-2-thione |
InChI |
InChI=1S/C15H12ClN3S/c16-11-7-5-10(6-8-11)9-19-14(17)12-3-1-2-4-13(12)18-15(19)20/h1-8H,9,17H2 |
InChI Key |
RYSRRZLIZMKAFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N(C(=S)N=C2C=C1)CC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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